
3-(3,4-Dimethylphenyl)prop-2-en-1-amine
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Overview
Description
3-(3,4-Dimethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15N It is a derivative of phenylpropene, characterized by the presence of a dimethylphenyl group attached to a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)prop-2-en-1-amine typically involves the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylphenyl)prop-2-en-1-ol: An alcohol derivative with similar structural features.
3-(3,4-Dimethylphenyl)prop-2-en-1-one: A ketone derivative with a similar aromatic ring.
3-(3,4-Dimethylphenyl)prop-2-en-1-nitrile: A nitrile derivative with a similar backbone.
Uniqueness
3-(3,4-Dimethylphenyl)prop-2-en-1-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its alcohol, ketone, and nitrile counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Monoamine Oxidase Inhibition
One of the primary biological activities of 3-(3,4-Dimethylphenyl)prop-2-en-1-amine is its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially affecting mood, cognition, and behavior.
The compound interacts with the active site of MAO, preventing the enzyme from catalyzing the oxidative deamination of monoamine neurotransmitters. This interaction is believed to involve:
- Binding to the enzyme's active site
- Forming a reversible or irreversible complex
- Altering the enzyme's conformation
Receptor Binding and Neurotransmission
This compound may interact with specific receptors in the brain, influencing neurotransmission and potentially exerting psychoactive effects. While the exact receptors involved are not fully elucidated, research suggests possible interactions with:
- Serotonin receptors
- Dopamine receptors
- Norepinephrine receptors
Potential Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications, particularly in the context of neurological and psychological disorders. Some areas of investigation include:
- Depression treatment
- Anxiety management
- Cognitive enhancement
- Neuroprotection
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with similar compounds. The table below presents a comparison of key properties:
Compound | MAO Inhibition | Receptor Binding | Potential Applications |
---|---|---|---|
This compound | Strong | Moderate | Neurological disorders |
(3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine | Moderate | Weak | Chemical synthesis |
3-Dimethylaminopropylamine | Weak | Strong | Industrial applications |
Research Findings
While specific research on this compound is limited, studies on related compounds provide insights into its potential biological activities:
- A study on similar N-arylpyrimidin-2-amine derivatives demonstrated significant biological activities, including potential antimicrobial properties .
- Research on compounds with similar structural features, such as the presence of dimethylphenyl groups, has shown promising results in targeting multiple cellular targets in bacterial cells .
- Investigations into related thiazole derivatives have revealed anticancer activities against certain cell lines, suggesting potential applications in cancer research .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-9-5-6-11(4-3-7-12)8-10(9)2/h3-6,8H,7,12H2,1-2H3/b4-3+ |
InChI Key |
HURMXBXUJHLWLS-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/CN)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CCN)C |
Origin of Product |
United States |
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